VIC phosphoramidite, 6-isomer

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C52H59Cl3N3O10P |

|---|---|

分子量 |

1023.4 g/mol |

IUPAC名 |

[4,7,7'-trichloro-6-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxo-2'-phenylspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C52H59Cl3N3O10P/c1-30(2)58(31(3)4)69(64-24-18-21-56)63-23-17-12-11-16-22-57-46(59)34-26-38(54)43-44(45(34)55)52(68-47(43)60)35-25-33(32-19-14-13-15-20-32)39(66-48(61)50(5,6)7)28-40(35)65-41-29-42(37(53)27-36(41)52)67-49(62)51(8,9)10/h13-15,19-20,25-31H,11-12,16-18,22-24H2,1-10H3,(H,57,59) |

InChIキー |

WNXGKJMDPRPEFO-UHFFFAOYSA-N |

正規SMILES |

CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC(=C2C(=C1Cl)C3(C4=CC(=C(C=C4OC5=C3C=C(C(=C5)OC(=O)C(C)(C)C)C6=CC=CC=C6)OC(=O)C(C)(C)C)Cl)OC2=O)Cl)OCCC#N |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to VIC Phosphoramidite 6-Isomer for Researchers, Scientists, and Drug Development Professionals

Introduction

VIC phosphoramidite (B1245037) 6-isomer is a crucial reagent in molecular biology and diagnostics, primarily utilized for the fluorescent labeling of oligonucleotides. As an asymmetrical xanthene dye, VIC phosphoramidite is a favored choice for synthesizing probes for quantitative polymerase chain reaction (qPCR), particularly in multiplex assays. Its spectral properties, characterized by excitation and emission maxima in the green-yellow region of the spectrum, are similar to those of HEX and JOE dyes. However, VIC often provides a stronger signal intensity and better spectral resolution, making it an excellent candidate for sensitive and reliable nucleic acid detection and quantification.[1][2] This guide provides a comprehensive overview of VIC phosphoramidite 6-isomer, including its chemical and physical properties, detailed experimental protocols for its use in oligonucleotide synthesis, and a comparative analysis with other commonly used fluorophores.

Core Properties and Characteristics

VIC phosphoramidite 6-isomer is chemically classified as a DyLight fluorescent-labeled phosphoramidite. It is supplied as a white to off-white solid that is soluble in acetonitrile (B52724). Proper storage is critical to maintain its reactivity; it should be stored at -20°C in the dark and is stable for at least 12 months under these conditions.[3] For stock solutions, storage at -80°C is recommended for up to 6 months, or at -20°C for up to 1 month, always protected from light.[4]

Chemical and Physical Data

A summary of the key chemical and physical properties of VIC phosphoramidite 6-isomer is presented in the table below.

| Property | Value |

| Chemical Formula | C₅₂H₅₉Cl₃N₃O₁₀P |

| Molecular Weight | 1023.37 g/mol |

| CAS Number | 1414265-81-8 |

| Appearance | White to Off-white Solid |

| Solubility | Acetonitrile |

Spectroscopic Properties

The performance of a fluorophore is defined by its spectroscopic characteristics. VIC exhibits favorable properties for use in multiplex qPCR, where distinct spectral profiles are necessary to differentiate between multiple targets. The key spectroscopic parameters for VIC are detailed below, alongside a comparison with HEX and JOE for context.

| Parameter | VIC | HEX | JOE |

| Excitation Maximum (λex) | 525 nm[5] | ~535 nm | ~547 nm |

| Emission Maximum (λem) | 546 nm[5] | ~556 nm | ~568 nm |

| Molar Extinction Coefficient (ε) | 103,000 L·mol⁻¹·cm⁻¹[5][6] | Not specified | Not specified |

| Fluorescence Quantum Yield (Φ) | 0.53[5][6] | Not specified | Not specified |

Experimental Protocols

The primary application of VIC phosphoramidite 6-isomer is the 5'-labeling of oligonucleotides during solid-phase synthesis. The following sections provide a detailed methodology for this process.

Oligonucleotide Synthesis Workflow

The synthesis of a VIC-labeled oligonucleotide follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer. The process involves four key steps that are repeated for each nucleotide addition, followed by the final coupling of the VIC phosphoramidite.

Caption: Automated solid-phase synthesis workflow for a 5'-VIC-labeled oligonucleotide.

Detailed Methodologies

1. Preparation of Reagents:

-

VIC Phosphoramidite Solution: Dissolve VIC phosphoramidite 6-isomer in anhydrous acetonitrile to a final concentration of 0.1 M immediately before use.

-

Standard Reagents: Ensure all other reagents for the DNA/RNA synthesizer (e.g., deblocking solution, activator, capping solutions, oxidizing solution) are fresh and properly installed.

2. Automated Oligonucleotide Synthesis:

-

Synthesizer Program: Program the desired oligonucleotide sequence into the synthesizer.

-

Standard Cycles: For the nucleobase chain elongation, use standard synthesis cycles with a typical coupling time of 2-3 minutes for standard phosphoramidites. The coupling efficiency for standard phosphoramidites is generally greater than 99%.[7]

-

VIC Coupling: For the final 5'-labeling step, program a longer coupling time for the VIC phosphoramidite. A coupling time of 10 minutes is recommended to ensure high coupling efficiency.[3]

3. Cleavage and Deprotection:

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and the dye must be removed.

-

Standard Deprotection:

-

Transfer the solid support to a screw-cap vial.

-

Add concentrated ammonium (B1175870) hydroxide (B78521).

-

Incubate at 55°C for 8-12 hours.

-

-

Fast Deprotection (AMA):

-

Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA).

-

Add the AMA solution to the solid support.

-

Incubate at 65°C for 15 minutes.[3] Note that this may lead to the formation of minor side products.[3]

-

4. Purification of the VIC-Labeled Oligonucleotide:

Purification is essential to remove truncated sequences and residual protecting groups. For fluorescently labeled oligonucleotides, High-Performance Liquid Chromatography (HPLC) is often the preferred method.

-

Reverse-Phase HPLC (RP-HPLC):

-

Principle: This technique separates the full-length, VIC-labeled oligonucleotide (which is more hydrophobic due to the dye) from shorter, unlabeled failure sequences.

-

Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotides. The exact gradient will depend on the length and sequence of the oligonucleotide.

-

Detection: Monitor the elution profile at 260 nm (for the nucleic acid) and at the absorbance maximum of VIC (~525 nm).

-

Collection: Collect the peak corresponding to the full-length, VIC-labeled product.

-

-

Ethanol (B145695) Precipitation (for desalting):

Logical Relationships in Multiplex qPCR

The superior spectral characteristics of VIC make it a valuable component in multiplex qPCR, where it is often paired with a fluorophore that has a well-separated emission spectrum, such as FAM.

Caption: Logical relationship of FAM and VIC probes in a two-target multiplex qPCR assay.

Conclusion

VIC phosphoramidite 6-isomer is a high-performance fluorescent labeling reagent that offers significant advantages for the synthesis of oligonucleotide probes, particularly for applications in multiplex qPCR. Its strong signal intensity, favorable spectral properties, and compatibility with standard oligonucleotide synthesis protocols make it an invaluable tool for researchers, scientists, and professionals in drug development. By following the detailed protocols and understanding the core properties outlined in this guide, users can effectively leverage VIC phosphoramidite to generate high-quality, reliable data in their molecular assays.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. VIC phosphoramidite, 6-isomer, 1414265-81-8 | BroadPharm [broadpharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. idtdna.com [idtdna.com]

- 8. Purification of Labeled Oligonucleotides by Precipitation with Ethanol [pubmed.ncbi.nlm.nih.gov]

- 9. Purification of Labeled Oligonucleotides by Precipitation with Ethanol. | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide to the Spectral Properties of VIC Phosphoramidite (6-Isomer)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of VIC phosphoramidite (B1245037) (6-isomer), a widely used fluorescent labeling reagent in molecular biology and drug development. This document details the key spectral characteristics, provides established experimental protocols for their determination, and presents the data in a clear, comparative format.

Core Spectral Properties of VIC Phosphoramidite (6-Isomer)

VIC (dichloro-dimethoxy-fluorescein) is a xanthene dye known for its bright green-yellow fluorescence, making it a popular choice for labeling oligonucleotides used in applications such as quantitative PCR (qPCR) probes.[1] The spectral properties of VIC are similar to those of other dyes like HEX and JOE.[2][3][4] As an asymmetrical xanthene dye, its precise spectral characteristics can be influenced by its local chemical environment.[2]

The following table summarizes the key spectral properties of VIC phosphoramidite (6-isomer) and related VIC derivatives. It is important to note that variations in reported values can occur between different suppliers and measurement conditions.

| Spectral Property | Reported Value(s) | Derivative/Source |

| Maximum Excitation Wavelength (λmax) | 526 nm - 538 nm | VIC Phosphoramidite/Various Suppliers[1][5][6] |

| Maximum Emission Wavelength (λem) | 543 nm - 554 nm | VIC Phosphoramidite/Various Suppliers[1][5][6] |

| Molar Extinction Coefficient (ε) | ~30,100 M-1cm-1 | VIC 5' Fluorophore[5] |

| Fluorescence Quantum Yield (Φ) | 0.53 | VIC Azide, 6-isomer |

| Fluorescence Lifetime (τ) | Not specified in literature | - |

Note: The molar extinction coefficient and quantum yield are provided for closely related VIC derivatives and are expected to be similar for the phosphoramidite. A specific fluorescence lifetime for VIC derivatives was not found in the reviewed literature.

Experimental Protocols for Spectral Characterization

Accurate determination of the spectral properties of VIC phosphoramidite is crucial for its effective use in quantitative applications. The following are detailed methodologies for key experiments.

Measurement of Absorption and Emission Spectra

This protocol outlines the procedure for determining the maximum excitation and emission wavelengths of VIC-labeled oligonucleotides.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the VIC-labeled oligonucleotide in a suitable buffer (e.g., 1x TE buffer: 10 mM Tris, 1 mM EDTA, pH 8.0). The concentration should be adjusted to have an absorbance of approximately 0.05 at the expected λmax in a 1 cm path length cuvette.

-

Instrumentation: Use a calibrated spectrofluorometer and a UV-Vis spectrophotometer.

-

Absorption Spectrum Acquisition:

-

Record a baseline spectrum of the buffer using the spectrophotometer.

-

Measure the absorbance spectrum of the VIC-labeled oligonucleotide solution from approximately 400 nm to 600 nm.

-

The wavelength at which the highest absorbance is recorded is the λmax.

-

-

Emission Spectrum Acquisition:

-

Set the excitation wavelength of the spectrofluorometer to the determined λmax.

-

Scan the emission spectrum over a range of approximately 500 nm to 700 nm.

-

The wavelength with the highest fluorescence intensity is the λem.

-

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a particular wavelength.

Methodology:

-

Sample Preparation: Prepare a stock solution of the VIC-labeled oligonucleotide of a precisely known concentration in a suitable buffer. This can be achieved by careful weighing of the lyophilized oligonucleotide and reconstitution in a known volume of buffer.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution.

-

Absorbance Measurement: Measure the absorbance of each dilution at the λmax using a calibrated spectrophotometer.

-

Beer-Lambert Law Calculation: Plot the absorbance values against the corresponding concentrations. The molar extinction coefficient (ε) is the slope of the resulting linear regression line, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.

Measurement of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a common approach.

Methodology:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and spectral properties that overlap with VIC (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95).

-

Sample and Standard Preparation: Prepare a series of dilutions for both the VIC-labeled oligonucleotide and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) are used for both the sample and the standard.

-

-

Calculation: The quantum yield of the VIC-labeled sample (Φsample) is calculated using the following equation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its measurement.

Methodology:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength close to the λmax of VIC, and a sensitive single-photon detector.

-

Sample Preparation: Prepare a dilute solution of the VIC-labeled oligonucleotide in a suitable buffer.

-

Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Data Acquisition: Collect the fluorescence decay data from the VIC sample until a sufficient number of photons have been detected to generate a smooth decay curve.

-

Data Analysis: The fluorescence lifetime (τ) is determined by fitting the experimental decay curve to a multi-exponential decay model, after deconvolution with the IRF.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

References

An In-depth Technical Guide to VIC Phosphoramidite (6-Isomer) for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VIC phosphoramidite (B1245037) (6-isomer), a fluorescent dye phosphoramidite crucial for the synthesis of labeled oligonucleotides. This document details its physicochemical properties, outlines the experimental workflow for its use in automated DNA/RNA synthesis, and provides protocols for the subsequent deprotection and purification of the labeled oligonucleotides.

Core Properties of VIC Phosphoramidite (6-Isomer)

VIC phosphoramidite (6-isomer) is a derivative of the asymmetrical xanthene dye, VIC, which is widely utilized for fluorescently labeling oligonucleotides at the 5'-terminus.[1] Its spectral characteristics are similar to other common dyes like HEX and JOE, emitting in the green-yellow region of the visible spectrum.[2] This makes it a valuable tool for a variety of applications in molecular biology and diagnostics, particularly in the design of quantitative PCR (qPCR) probes such as TaqMan, Molecular Beacon, and Scorpion probes.[2]

Physicochemical and Spectral Data

A summary of the key quantitative data for VIC phosphoramidite (6-isomer) is presented in the table below, facilitating easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 1023.37 g/mol | [1][3] |

| Alternate Reported MW | 1023.38 g/mol | [2][4][5] |

| Chemical Formula | C₅₂H₅₉Cl₃N₃O₁₀P | [3][6] |

| CAS Number | 1414265-81-8 | [1][2][3] |

| Appearance | White to off-white solid | [1][6] |

| Purity | ≥95% | [7] |

| Excitation Wavelength (λex) | 525 nm | [3] |

| Alternate Reported λex | 526 nm | [2][4][5][8] |

| Emission Wavelength (λem) | 546 nm | [3] |

| Alternate Reported λem | 543 nm | [2][4][5][8] |

| Solubility | Soluble in Acetonitrile (B52724) (MeCN) | [2][4][5] |

| DMSO Solubility | 125 mg/mL (122.15 mM) | [1][6] |

Storage and Handling

Proper storage and handling are critical to maintain the integrity and reactivity of VIC phosphoramidite.

| Condition | Recommendation | References |

| Long-term Storage | -20°C, protected from light. For stock solutions in solvent, -80°C for up to 6 months or -20°C for up to 1 month. | [1][6][9] |

| Shipping | Room temperature in the continental US; may vary elsewhere. | [1][6] |

| General Handling | Desiccate and avoid prolonged exposure to light. | [9] |

Experimental Protocols

The incorporation of VIC phosphoramidite into an oligonucleotide occurs during automated solid-phase synthesis. The following sections detail the general workflow and key experimental considerations.

Workflow for 5'-Labeling of Oligonucleotides

The process begins with the standard automated synthesis of the desired oligonucleotide sequence on a solid support. The VIC phosphoramidite is introduced in the final coupling step to attach the fluorescent label to the 5'-terminus. This is followed by cleavage from the solid support, deprotection of the oligonucleotide, and finally, purification of the VIC-labeled product.

Automated Solid-Phase Synthesis Protocol

-

Preparation of VIC Phosphoramidite Solution : Dissolve the VIC phosphoramidite (6-isomer) in anhydrous acetonitrile to the concentration recommended by the DNA synthesizer manufacturer (typically 0.1 M). This solution should be prepared fresh for optimal coupling efficiency.

-

Automated Synthesis Cycles : The oligonucleotide is synthesized on a solid support in the 3' to 5' direction. Each cycle of nucleotide addition consists of four steps:

-

Deblocking : Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

-

Coupling : The next phosphoramidite in the sequence is activated and coupled to the free 5'-hydroxyl group.

-

Capping : Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation : The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester.

-

-

5'-VIC Labeling : In the final synthesis cycle, after the deblocking of the terminal 5'-nucleotide, the prepared VIC phosphoramidite solution is introduced for the coupling step. A slightly longer coupling time (e.g., 10-15 minutes) may be employed to ensure high coupling efficiency of the bulkier dye phosphoramidite.[1]

Cleavage and Deprotection Protocol

After synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups on the nucleobases and the phosphate backbone must be removed.

-

Cleavage from Support : The solid support is treated with a cleavage reagent. A common method involves using concentrated aqueous ammonia (B1221849) or a mixture of aqueous ammonia and methylamine (B109427) (AMA).[2] The cleavage is typically performed at room temperature for 1-2 hours.

-

Deprotection : The resulting solution containing the oligonucleotide is heated to remove the protecting groups. Standard deprotection with concentrated ammonium (B1175870) hydroxide (B78521) is often sufficient.[2] Alternatively, AMA can be used at elevated temperatures (e.g., 65°C) for a shorter duration (e.g., 15 minutes), though this may result in the formation of minor side products.[1] For oligonucleotides containing sensitive modifications, milder deprotection conditions may be necessary.

Purification Protocol for VIC-Labeled Oligonucleotides

Purification is essential to remove truncated sequences and any remaining protecting groups. High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying dye-labeled oligonucleotides.

-

Method : Ion-pair reversed-phase HPLC (RP-HPLC) is highly effective for separating the desired full-length, VIC-labeled oligonucleotide from unlabeled failure sequences due to the increased hydrophobicity imparted by the VIC dye.

-

Typical HPLC Parameters :

-

Column : C18 stationary phase.

-

Mobile Phase A : An aqueous buffer containing an ion-pairing agent, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).

-

Mobile Phase B : Acetonitrile.

-

Gradient : A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotides. The exact gradient will depend on the length and sequence of the oligonucleotide.

-

Detection : UV absorbance is monitored at 260 nm for the oligonucleotide and at the excitation maximum of VIC (~525 nm) to specifically detect the labeled product.

-

-

Post-Purification : The collected fractions containing the pure VIC-labeled oligonucleotide are typically desalted and lyophilized to yield the final product.

Applications in Research and Drug Development

VIC-labeled oligonucleotides are indispensable tools in various molecular biology techniques:

-

Quantitative Real-Time PCR (qPCR) : As a reporter dye in TaqMan and other hydrolysis probes, VIC allows for the multiplex detection of different target sequences in a single reaction.

-

Genotyping and SNP Analysis : VIC-labeled probes are used in assays to discriminate between different alleles.

-

Gene Expression Analysis : Used in qPCR-based methods to quantify mRNA levels.

-

In Vitro Diagnostics : The stability and bright fluorescence of VIC make it suitable for the development of diagnostic assays.

The ability to reliably synthesize high-purity VIC-labeled oligonucleotides using the protocols outlined in this guide is fundamental to the success of these applications in both basic research and the development of novel diagnostic and therapeutic agents.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. scribd.com [scribd.com]

- 4. labcluster.com [labcluster.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. twistbioscience.com [twistbioscience.com]

- 7. mz-at.de [mz-at.de]

- 8. atdbio.com [atdbio.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility of VIC Phosphoramidite in Acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of VIC phosphoramidite (B1245037) in acetonitrile (B52724), a critical aspect for its application in automated oligonucleotide synthesis. While a definitive maximum solubility value is not extensively published, this document outlines the practical considerations, standard operating concentrations, and factors influencing the stability and dissolution of VIC phosphoramidite in this widely used solvent.

Introduction to VIC Phosphoramidite and Acetonitrile

VIC phosphoramidite is an asymmetrical xanthene dye derivative commonly used to fluorescently label oligonucleotides at the 5'-end.[1][2] These labeled oligonucleotides are essential tools in various molecular biology applications, including quantitative PCR (qPCR) probes like TaqMan, Molecular Beacons, and Scorpion probes.[3] Its spectral properties are similar to those of HEX and JOE dyes, with fluorescence emission in the green-yellow range of the visible spectrum.[2][3]

Acetonitrile (MeCN) is the solvent of choice for dissolving phosphoramidites in automated oligonucleotide synthesis.[4][5] Its key properties, including its polar aprotic nature, low viscosity, and ability to dissolve a wide range of organic molecules, make it highly suitable for this application.[5] Furthermore, its compatibility with the solid-phase synthesis chemistry and its volatility, which aids in post-synthesis processing, are advantageous.[4]

Solubility and Concentration in Practice

The following tables provide guidance on the volume of acetonitrile required to prepare solutions of specific concentrations from a given mass of VIC phosphoramidite.

Table 1: Acetonitrile Volume for Reconstitution of VIC Phosphoramidite [1][3][6]

| Mass of VIC Phosphoramidite | 1 mM Concentration | 5 mM Concentration | 10 mM Concentration |

| 0.1 mg | 97.715 µL | 19.543 µL | 9.772 µL |

| 0.5 mg | 488.577 µL | 97.715 µL | 48.858 µL |

| 1 mg | 977.154 µL | 195.431 µL | 97.715 µL |

| 5 mg | 4.886 mL | 977.154 µL | 488.577 µL |

| 10 mg | 9.772 mL | 1.954 mL | 977.154 µL |

Note: The molecular weight of VIC phosphoramidite is approximately 1023.38 g/mol .[1][3]

Table 2: Recommended Concentrations for Oligonucleotide Synthesis

| Application | Recommended Concentration | Reference |

| Automated Oligonucleotide Synthesis | 0.05 M - 0.1 M | [4] |

| Manual Synthesis with Modified Reagents | 0.1 M | [4] |

Factors Affecting Solubility and Solution Stability

The successful preparation and use of VIC phosphoramidite solutions depend on several critical factors that influence both its dissolution and its stability over time.

-

Solvent Purity: The use of high-purity, anhydrous acetonitrile is paramount.[4] Water content in the solvent is a major contributor to the degradation of phosphoramidites through hydrolysis.[7][8] The water content should ideally be less than 30 ppm, with 10 ppm or less being preferable.[4]

-

Temperature: While specific data on the temperature dependence of VIC phosphoramidite solubility is scarce, phosphoramidite solutions are typically stored at low temperatures (-20°C) to minimize degradation.[2][8] However, they are used at ambient temperature on the synthesizer.

-

Presence of Contaminants: Contaminants in the phosphoramidite itself, such as excess base from the purification process, can affect the quality of the synthesis.[4] Similarly, exposure to air can lead to oxidation of the phosphite (B83602) triester.[9]

-

Light Exposure: VIC phosphoramidite, being a fluorescent dye, should be protected from prolonged exposure to light to prevent photobleaching.[2]

Experimental Protocol: Preparation of a 0.1 M VIC Phosphoramidite Solution

This protocol outlines the standard procedure for preparing a 0.1 M solution of VIC phosphoramidite in acetonitrile for use in an automated DNA/RNA synthesizer.

Materials:

-

VIC phosphoramidite (lyophilized solid)

-

Anhydrous acetonitrile (DNA synthesis grade, <30 ppm water)

-

Inert gas (Argon or Nitrogen)

-

Appropriate glass vial with a septum-sealed cap

-

Syringes and needles

-

Vortex mixer

Methodology:

-

Equilibration: Allow the vial of VIC phosphoramidite to warm to room temperature before opening to prevent condensation of atmospheric moisture.

-

Inert Atmosphere: Purge the vial containing the lyophilized VIC phosphoramidite with a gentle stream of inert gas.

-

Solvent Addition: Using a syringe, carefully add the calculated volume of anhydrous acetonitrile to the vial. For example, to prepare a 1 mL solution of 0.1 M VIC phosphoramidite (MW ~1023.38 g/mol ), you would need approximately 102.3 mg of the solid.

-

Dissolution: Immediately cap the vial and vortex thoroughly for 5-10 minutes to ensure complete dissolution.[10] Visually inspect the solution to confirm that no solid particles remain.

-

Installation: Once fully dissolved, the vial can be placed on the automated synthesizer.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in the preparation of a VIC phosphoramidite solution for oligonucleotide synthesis.

Caption: Workflow for preparing VIC phosphoramidite solution.

Conclusion

The solubility of VIC phosphoramidite in acetonitrile is a critical parameter for its successful application in oligonucleotide synthesis. While a precise solubility limit is not well-documented, established laboratory practices demonstrate that concentrations of 0.05 M to 0.1 M are readily achievable and effective for synthesis. Adherence to strict protocols regarding solvent purity, handling under an inert atmosphere, and proper storage are essential to maintain the integrity and reactivity of the phosphoramidite solution, ultimately ensuring the synthesis of high-quality, fluorescently labeled oligonucleotides for advanced research and diagnostic applications.

References

- 1. 5-VIC phosphoramidite | AAT Bioquest [aatbio.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. 6-VIC phosphoramidite | AAT Bioquest [aatbio.com]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. Acetonitrile - Wikipedia [en.wikipedia.org]

- 6. VIC phosphoramidite | AAT Bioquest [aatbio.com]

- 7. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]

An In-depth Technical Guide to the Storage and Handling of VIC™ Phosphoramidite (6-Isomer)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling VIC™ phosphoramidite (B1245037) (6-isomer), a key reagent in the synthesis of fluorescently labeled oligonucleotides. Adherence to these guidelines is crucial for maintaining the integrity and reactivity of the phosphoramidite, ensuring successful oligonucleotide synthesis and reliable experimental outcomes.

Introduction

VIC™ phosphoramidite (6-isomer) is an asymmetrical xanthene dye derivative widely utilized for labeling oligonucleotides at the 5'-terminus.[1][2][3][] These labeled oligonucleotides are integral components in various molecular biology applications, including quantitative PCR (qPCR) probes like TaqMan®, Molecular Beacons, and Scorpion® probes.[1] Its spectral properties, with an excitation maximum around 525-526 nm and an emission maximum around 543-546 nm, are similar to those of HEX™ and JOE®, making it a suitable fluorescent reporter in multiplex assays.[1][2][5]

Proper storage and handling of this sensitive reagent are paramount to prevent degradation and ensure high coupling efficiencies during automated oligonucleotide synthesis.[6][7][8] This document outlines the recommended procedures for storage, dissolution, and use in synthesis, along with key technical data.

Technical Data Summary

Quantitative data regarding the properties and storage of VIC™ phosphoramidite (6-isomer) are summarized below for easy reference.

| Parameter | Value | Source(s) |

| Chemical Formula | C₅₂H₅₉Cl₃N₃O₁₀P | [3][][9] |

| Molecular Weight | 1023.38 g/mol | [1][5] |

| Excitation Maximum (λex) | 525 - 526 nm | [1][][5] |

| Emission Maximum (λem) | 543 - 546 nm | [1][][5] |

| Recommended Solvent | Acetonitrile (B52724) (MeCN) | [1][5] |

| Long-term Storage | Freeze (≤ -15°C) | [1][2][5][9] |

| Stock Solution Storage (-20°C) | Up to 1 month (protect from light) | [10][11] |

| Stock Solution Storage (-80°C) | Up to 6 months (protect from light) | [10][11] |

| Transportation | Room temperature for up to 3 weeks | [2][9] |

Storage and Handling

Correct storage and handling procedures are critical to prevent the degradation of VIC™ phosphoramidite.

Storage:

-

Long-Term Storage of Solid: The solid phosphoramidite should be stored at or below -15°C in a freezer.[1][2][5][9] It is essential to minimize light exposure.[1][2][9]

-

Stock Solution Storage: Once dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[10][11] Always protect the solution from light.[10][11] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Handling:

-

Desiccation: The compound should be kept in a desiccated environment to prevent hydrolysis.[2][9]

-

Inert Atmosphere: When preparing for use, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the product. It is best practice to handle the solid phosphoramidite under an inert atmosphere (e.g., argon or dry nitrogen).

-

Light Exposure: Minimize exposure to light at all stages of handling and storage to prevent photobleaching of the fluorescent dye.[1][2][9]

Experimental Protocols

Dissolution of VIC™ Phosphoramidite

This protocol describes the preparation of a stock solution of VIC™ phosphoramidite. Acetonitrile (MeCN) is the recommended solvent.[1][5]

Materials:

-

VIC™ phosphoramidite (6-isomer)

-

Anhydrous acetonitrile (MeCN)

-

Inert gas (Argon or dry Nitrogen)

-

Appropriate vials and syringes

Procedure:

-

Allow the vial of solid VIC™ phosphoramidite to equilibrate to room temperature before opening.

-

Under an inert atmosphere, add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration. The table below provides the volume of acetonitrile needed to reconstitute specific masses of the phosphoramidite to common concentrations.[1]

-

Vortex the solution until the phosphoramidite is completely dissolved.

-

Store the resulting stock solution under the recommended conditions.

Reconstitution Table:

| Mass of VIC™ Phosphoramidite | Volume of MeCN for 1 mM Solution | Volume of MeCN for 5 mM Solution | Volume of MeCN for 10 mM Solution |

| 0.1 mg | 97.715 µL | 19.543 µL | 9.772 µL |

| 0.5 mg | 488.577 µL | 97.715 µL | 48.858 µL |

| 1 mg | 977.154 µL | 195.431 µL | 97.715 µL |

| 5 mg | 4.886 mL | 977.154 µL | 488.577 µL |

| 10 mg | 9.772 mL | 1.954 mL | 977.154 µL |

Source: Adapted from AAT Bioquest Technical Information.[1]

Automated Oligonucleotide Synthesis

VIC™ phosphoramidite is designed for use in standard automated oligonucleotide synthesizers.[1] The following is a generalized protocol for the incorporation of the VIC™ label at the 5'-terminus of an oligonucleotide.

Workflow:

Caption: Automated oligonucleotide synthesis cycle for incorporating VIC™ phosphoramidite.

Key Steps and Recommendations:

-

Coupling: A coupling time of 10 minutes is recommended for VIC™ phosphoramidite.[2] This ensures efficient reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Cleavage and Deprotection: Standard deprotection conditions using concentrated ammonium (B1175870) hydroxide (B78521) are effective for removing the protecting groups on the VIC™ moiety.[1] Alternatively, a solution of ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA) at a 1:1 ratio can be used, for example, at 65°C for 15 minutes, although this may result in the formation of minor side products.[2]

-

Purification: Following synthesis, cleavage, and deprotection, the fluorescently labeled oligonucleotide should be purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length, correctly labeled product.

Logical Workflow for Handling and Use

The following diagram illustrates the logical progression from receiving the phosphoramidite to its use in synthesis.

References

- 1. 6-VIC phosphoramidite | AAT Bioquest [aatbio.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. VIC phosphoramidite, 6-isomer | AxisPharm [axispharm.com]

- 5. This compound, 1414265-81-8 | BroadPharm [broadpharm.com]

- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 7. twistbioscience.com [twistbioscience.com]

- 8. blog.biosearchtech.com [blog.biosearchtech.com]

- 9. Sapphire Bioscience [sapphirebioscience.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Core Mechanism of Action of VIC Phosphoramidite 6-Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

VIC phosphoramidite (B1245037) 6-isomer is a crucial reagent in molecular biology and diagnostics, primarily utilized for the fluorescent labeling of oligonucleotides. As an asymmetrical xanthene dye, VIC exhibits fluorescence in the green-yellow portion of the visible spectrum, making it a popular choice for multiplex quantitative polymerase chain reaction (qPCR) and other nucleic acid analysis techniques.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of VIC phosphoramidite 6-isomer, detailing its application in oligonucleotide synthesis, its photophysical properties, and the subsequent conjugation of VIC-labeled oligonucleotides.

Core Mechanism of Action: Incorporation into Oligonucleotides

The primary mechanism of action of VIC phosphoramidite 6-isomer is its covalent incorporation into a growing oligonucleotide chain during automated solid-phase synthesis. This process leverages the well-established phosphoramidite chemistry, which occurs as a four-step cycle for each nucleotide addition.[4][5][6] VIC phosphoramidite is specifically designed to be the final addition to the 5'-terminus of the oligonucleotide.

The key reactive group in VIC phosphoramidite is the phosphoramidite moiety, which, upon activation, readily couples with the free 5'-hydroxyl group of the terminal nucleotide on the solid support.

The Four-Step Synthesis Cycle for 5'-Labeling with VIC Phosphoramidite:

-

Deblocking (Detritylation): The synthesis cycle begins with the removal of the acid-labile dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleotide bound to the solid support. This is typically achieved by treatment with an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), rendering the 5'-hydroxyl available for the subsequent coupling reaction.[5]

-

Coupling: The VIC phosphoramidite 6-isomer, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, such as tetrazole or a derivative thereof. This activation protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom highly electrophilic. The activated VIC phosphoramidite is then introduced to the solid support, where the free 5'-hydroxyl group of the growing oligonucleotide chain attacks the phosphorus atom, forming a phosphite (B83602) triester linkage.[6]

-

Capping: To prevent the formation of deletion mutants (oligonucleotides missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This capping step ensures that only the full-length oligonucleotides are extended in subsequent cycles.[4]

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester. This is commonly achieved using an iodine solution in the presence of water and a weak base like pyridine (B92270) or lutidine.[6]

Following the final coupling with VIC phosphoramidite and the subsequent capping and oxidation steps, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed, typically with aqueous ammonia. The resulting 5'-VIC-labeled oligonucleotide is then purified, usually by high-performance liquid chromatography (HPLC).

Photophysical Properties of VIC Dye

The functionality of VIC-labeled oligonucleotides is intrinsically linked to the photophysical properties of the VIC dye. As a xanthene dye, its fluorescence arises from the electronic transitions within its conjugated aromatic system.

Upon absorption of a photon of appropriate energy, a VIC molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state. From here, it can return to the ground state via several pathways, including the emission of a photon, a process known as fluorescence. The energy of the emitted photon is typically lower (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

Key photophysical parameters for VIC dye are summarized in the table below.

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | ~526 nm | [7] |

| Emission Maximum (λem) | ~543 nm | [7] |

| Fluorescence Quantum Yield (ΦF) | 0.53 | [1] |

| Molar Extinction Coefficient (ε) at λex | 103,000 L·mol⁻¹·cm⁻¹ | [1] |

The fluorescence of VIC can be quenched by various mechanisms, which is a critical aspect of its application in assays like qPCR, where it is often paired with a quencher molecule. Common quenching mechanisms include Förster Resonance Energy Transfer (FRET) and static (contact) quenching. In FRET, the excited VIC dye (donor) non-radiatively transfers its energy to a nearby acceptor molecule (quencher) if their emission and absorption spectra overlap.

Experimental Protocols

Protocol 1: Automated 5'-Labeling of Oligonucleotides with VIC Phosphoramidite

This protocol outlines the general steps for the final coupling of VIC phosphoramidite 6-isomer during an automated solid-phase oligonucleotide synthesis.

Materials:

-

Automated DNA/RNA synthesizer

-

Controlled Pore Glass (CPG) solid support with the desired oligonucleotide sequence synthesized up to the final nucleotide

-

VIC phosphoramidite 6-isomer solution (typically 0.1 M in anhydrous acetonitrile)

-

Activator solution (e.g., 0.45 M tetrazole in anhydrous acetonitrile)

-

Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizer solution (e.g., 0.02 M iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Procedure:

-

Synthesizer Setup: Ensure the DNA/RNA synthesizer is properly primed with all necessary reagents and that the CPG column containing the synthesized oligonucleotide is correctly installed.

-

Final Deblocking: The synthesizer will perform a final deblocking step to remove the 5'-DMT group from the terminal nucleotide, exposing the 5'-hydroxyl group.

-

Coupling of VIC Phosphoramidite:

-

The VIC phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.

-

The standard coupling time for phosphoramidites is typically 2-5 minutes. For a bulkier molecule like VIC phosphoramidite, a longer coupling time (e.g., 10-15 minutes) may be programmed to ensure high coupling efficiency.

-

-

Capping: Any unreacted 5'-hydroxyl groups are capped by the sequential delivery of capping solutions A and B.

-

Oxidation: The phosphite triester linkage is oxidized to a stable phosphate triester by the delivery of the oxidizing solution.

-

Cleavage and Deprotection: Following the completion of the synthesis, the CPG column is removed from the synthesizer. The oligonucleotide is cleaved from the support and deprotected by incubation with concentrated ammonium hydroxide (B78521) at an elevated temperature (e.g., 55°C) for a specified period (typically 8-16 hours).

-

Purification: The crude VIC-labeled oligonucleotide is purified by reverse-phase HPLC to remove truncated sequences and other impurities.

Protocol 2: NHS Ester Conjugation of VIC to an Amino-Modified Oligonucleotide

This protocol describes the post-synthesis labeling of an oligonucleotide containing a primary amine with a VIC NHS ester.[8]

Materials:

-

Amino-modified oligonucleotide, purified and desalted

-

VIC NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Conjugation buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0

-

Desalting columns (e.g., NAP-10) or HPLC system for purification

Procedure:

-

Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.

-

VIC NHS Ester Preparation: Immediately before use, dissolve the VIC NHS ester in anhydrous DMSO to a concentration of approximately 10-20 mM.

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the VIC NHS ester solution to the oligonucleotide solution.

-

Vortex the mixture thoroughly.

-

Incubate the reaction for 2-4 hours at room temperature in the dark.

-

-

Purification:

-

Remove the excess, unreacted VIC NHS ester and byproducts by passing the reaction mixture through a desalting column according to the manufacturer's instructions.

-

Alternatively, for higher purity, the VIC-conjugated oligonucleotide can be purified by reverse-phase HPLC.

-

-

Quantification: Determine the concentration and labeling efficiency of the purified VIC-labeled oligonucleotide by UV-Vis spectrophotometry, measuring the absorbance at 260 nm (for the oligonucleotide) and at the absorbance maximum of VIC (~526 nm).

Visualizations

Caption: The four-step cycle of phosphoramidite chemistry for oligonucleotide synthesis.

Caption: Workflow for the conjugation of a VIC NHS ester to an amino-modified oligonucleotide.

Caption: Simplified Jablonski diagram illustrating the principle of fluorescence.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. VIC phosphoramidite | AAT Bioquest [aatbio.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. twistbioscience.com [twistbioscience.com]

- 5. idtdna.com [idtdna.com]

- 6. researchgate.net [researchgate.net]

- 7. Spectrum [6-VIC] | AAT Bioquest [aatbio.com]

- 8. VIC NHS fluorophore Oligo Modifications from Gene Link [genelink.com]

VIC Dye Chemistry for Oligonucleotide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemistry and application of VIC dye in automated oligonucleotide synthesis. VIC, a proprietary fluorescent dye, is a vital tool for labeling oligonucleotides used in a variety of molecular biology applications, most notably in quantitative real-time PCR (qPCR) as a reporter dye in TaqMan™ probes.

VIC Dye: Chemical Properties and Characteristics

VIC is an asymmetrical xanthene dye that fluoresces in the green-yellow region of the visible spectrum. Its spectral properties make it an excellent partner for multiplex qPCR assays, often used in conjunction with other dyes like FAM. The key spectral and physical properties of VIC are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 526 nm | [1] |

| Emission Maximum (λem) | 543 nm | [1] |

| Fluorescence Quantum Yield | 0.53 | [2] |

| Molecular Weight (Phosphoramidite) | 1023.38 g/mol | [3] |

| Solvent | Acetonitrile (B52724) | [3] |

Incorporation of VIC Dye into Oligonucleotides: The Phosphoramidite (B1245037) Method

The most common and efficient method for labeling an oligonucleotide with VIC dye at the 5'-terminus is through the use of VIC phosphoramidite during solid-phase synthesis. Phosphoramidite chemistry is the standard method for automated DNA and RNA synthesis, proceeding in a 3' to 5' direction.

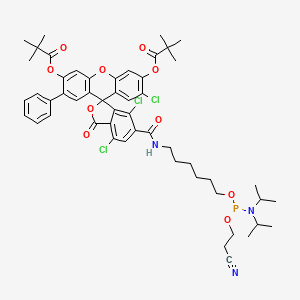

VIC Phosphoramidite Structure

The VIC phosphoramidite monomer is a VIC dye molecule chemically modified to be compatible with the four-step cycle of oligonucleotide synthesis. A representative structure of 6-VIC phosphoramidite is shown below.

Caption: Chemical structure of VIC phosphoramidite.

The Oligonucleotide Synthesis Cycle with VIC Labeling

The incorporation of VIC at the 5'-end of an oligonucleotide occurs as the final coupling step in the synthesis cycle. The cycle consists of four main chemical reactions: deblocking, coupling, capping, and oxidation.

Caption: Automated oligonucleotide synthesis workflow for 5'-VIC labeling.

Experimental Protocols

The following sections provide a detailed methodology for the synthesis and purification of VIC-labeled oligonucleotides.

Materials and Reagents

-

VIC Phosphoramidite: 0.1 M solution in anhydrous acetonitrile.

-

DNA/RNA Phosphoramidites (A, C, G, T/U): Standard concentrations in anhydrous acetonitrile.

-

Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile.

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

-

Capping Solution A: Acetic anhydride (B1165640) in THF.

-

Capping Solution B: 16% 1-Methylimidazole in THF.

-

Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.

-

Cleavage and Deprotection Solution:

-

Concentrated ammonium (B1175870) hydroxide (B78521).

-

AMA (1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine).

-

-

Purification Buffers:

-

Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

-

Buffer B: Acetonitrile.

-

Automated Oligonucleotide Synthesis

Standard automated DNA/RNA synthesizers are programmed for the phosphoramidite cycle. The following are key parameters for the incorporation of VIC phosphoramidite:

| Step | Reagent(s) | Typical Reaction Time |

| Deblocking | 3% TCA in DCM | 60-120 seconds |

| Coupling | VIC Phosphoramidite + Activator | 10 minutes[2] |

| Capping | Capping A + Capping B | 30-60 seconds |

| Oxidation | 0.02 M Iodine solution | 30-60 seconds |

Note on Coupling Efficiency: While standard nucleoside phosphoramidites typically exhibit coupling efficiencies greater than 99%, the efficiency for modified phosphoramidites like VIC can be slightly lower. A 10-minute coupling time is recommended to maximize the yield of the full-length, labeled product.[2] Some protocols suggest a double coupling step for critical labels to further enhance efficiency.[4]

Cleavage and Deprotection

After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and the protecting groups from the nucleobases and the phosphate (B84403) backbone are removed.

-

Transfer the solid support (CPG) to a screw-cap vial.

-

Add the cleavage and deprotection solution. Standard conditions using concentrated ammonium hydroxide or AMA are suitable for VIC dye.[2]

-

Ammonium Hydroxide: Incubate at 55°C for 8-12 hours.

-

AMA: Incubate at 65°C for 15 minutes. This is a faster deprotection method.[2]

-

-

After incubation, cool the vial and transfer the supernatant containing the cleaved oligonucleotide to a new tube.

-

Evaporate the solution to dryness using a centrifugal vacuum concentrator.

Purification by HPLC

High-performance liquid chromatography (HPLC) is the recommended method for purifying VIC-labeled oligonucleotides to ensure high purity for downstream applications.[5][6] Reverse-phase HPLC separates the desired full-length, VIC-labeled product from unlabeled failure sequences based on the hydrophobicity of the VIC dye.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column |

| Mobile Phase A | 0.1 M TEAA, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% Buffer B over 30 minutes) |

| Detection | UV absorbance at 260 nm (for oligonucleotide) and ~526 nm (for VIC dye) |

| Temperature | 50-60°C |

The collected fractions containing the pure VIC-labeled oligonucleotide are then desalted and lyophilized.

Application: TaqMan™ qPCR Assay

A primary application of VIC-labeled oligonucleotides is in TaqMan™ qPCR assays for gene expression analysis and genotyping. In this assay, the VIC-labeled oligonucleotide serves as a probe that hybridizes to a specific target sequence between the forward and reverse primers. The probe also contains a quencher molecule at its 3'-end.

Caption: Mechanism of a TaqMan™ qPCR assay using a VIC-labeled probe.

The proximity of the quencher to the VIC dye on the intact probe suppresses its fluorescence via Förster Resonance Energy Transfer (FRET). During the extension phase of PCR, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, releasing the VIC dye from the quencher. This separation results in an increase in fluorescence that is proportional to the amount of amplified product.

Conclusion

VIC dye, when incorporated into oligonucleotides via its phosphoramidite derivative, is a robust and reliable tool for a range of molecular biology applications. Understanding the underlying chemistry of its incorporation and the subsequent purification steps is crucial for obtaining high-quality labeled oligonucleotides that will perform optimally in sensitive assays such as qPCR. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with VIC-labeled oligonucleotides.

References

VIC Phosphoramidite 6-Isomer: A Technical Guide for Researchers

CAS Number: 1414265-81-8

This in-depth technical guide provides core information for researchers, scientists, and drug development professionals on VIC phosphoramidite (B1245037) 6-isomer, a key reagent in the synthesis of fluorescently labeled oligonucleotides.

Core Properties and Specifications

VIC phosphoramidite 6-isomer is an asymmetrical xanthene dye derivative widely utilized for labeling oligonucleotides at the 5'-terminus.[1][] Its spectral properties are similar to other fluorescent dyes like HEX and JOE, making it a versatile option for various applications, particularly in the design of quantitative PCR (qPCR) probes.[3] The phosphoramidite functional group enables its direct incorporation into automated, solid-phase oligonucleotide synthesis.

Physicochemical and Spectral Data

A summary of the key quantitative data for VIC phosphoramidite 6-isomer is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 1414265-81-8 | [1][][3][4][5] |

| Molecular Formula | C₅₂H₅₉Cl₃N₃O₁₀P | [1][][3] |

| Molecular Weight | 1023.37 g/mol | [1][][4] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in Acetonitrile (B52724) (MeCN) | [3] |

| Excitation Maximum (λex) | 525 nm | [][3] |

| Emission Maximum (λem) | 546 nm | [][3] |

| Purity | ≥95% | |

| Storage Conditions | -20°C, protected from light and moisture | [1] |

Experimental Protocols

The following section details the methodologies for the incorporation of VIC phosphoramidite 6-isomer into synthetic oligonucleotides, a crucial step in the development of fluorescent probes for molecular diagnostics and research.

Oligonucleotide Synthesis Workflow

The general workflow for synthesizing a VIC-labeled oligonucleotide involves standard phosphoramidite chemistry on an automated DNA/RNA synthesizer. The process begins with the oligonucleotide being synthesized on a solid support from the 3' to the 5' end. The VIC phosphoramidite is introduced in the final coupling step to attach the dye to the 5'-terminus.

Caption: Automated synthesis workflow for a 5'-VIC labeled oligonucleotide.

Key Experimental Steps:

-

Preparation of Reagents :

-

Dissolve VIC phosphoramidite 6-isomer in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).

-

Ensure all other synthesis reagents (activator, oxidizing agent, deblocking agent, and capping reagents) are fresh and properly installed on the synthesizer.

-

-

Automated Solid-Phase Synthesis :

-

Program the desired oligonucleotide sequence into the synthesizer.

-

The synthesis proceeds in cycles of detritylation, coupling, capping, and oxidation for each standard nucleotide.

-

In the final coupling cycle, the VIC phosphoramidite solution is delivered to the synthesis column to label the 5'-end of the oligonucleotide. A coupling time of 10 minutes is recommended for VIC phosphoramidite.

-

-

Cleavage and Deprotection :

-

Following synthesis, the solid support is treated to cleave the oligonucleotide and remove protecting groups from the bases and the phosphate (B84403) backbone.

-

Standard deprotection is carried out using concentrated ammonium (B1175870) hydroxide (B78521).

-

Alternatively, a solution of ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA) can be used for faster deprotection (e.g., 15 minutes at 65°C), though this may result in minor side product formation.

-

-

Purification of the Labeled Oligonucleotide :

-

The crude, deprotected oligonucleotide solution contains the full-length VIC-labeled product as well as shorter, unlabeled failure sequences.

-

Purification is essential to isolate the desired product. High-performance liquid chromatography (HPLC) is a common and effective method for this purpose.

-

Application in qPCR Probe Design

VIC-labeled oligonucleotides are frequently used as probes in qPCR assays, such as TaqMan probes. These probes are designed to hybridize to a specific target sequence between the forward and reverse primers. The 5'-VIC label acts as a reporter fluorophore, while a quencher molecule is typically incorporated at the 3'-end.

qPCR Probe Mechanism of Action

The logical relationship of how a VIC-labeled probe functions in a qPCR assay is illustrated below.

References

Methodological & Application

Application Notes and Protocols for VIC Phosphoramidite 6-Isomer in 5'-End Labeling of Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of VIC phosphoramidite (B1245037) 6-isomer for the 5'-end labeling of oligonucleotides. Detailed protocols for synthesis, purification, and quality control are provided, along with data presentation and visualizations to aid in experimental design and execution.

Introduction

VIC is an asymmetrical xanthene fluorescent dye commonly used for labeling oligonucleotides.[1][2][3] Its spectral properties, with an excitation maximum around 525-538 nm and an emission maximum around 543-554 nm, make it a suitable alternative for HEX and JOE dyes.[1][2][3][4][5] VIC-labeled oligonucleotides are widely utilized as probes in a variety of molecular biology applications, including real-time quantitative PCR (qPCR), fragment analysis, and hybridization-based assays.[4][6][7] The phosphoramidite form of VIC allows for its direct incorporation onto the 5'-terminus of an oligonucleotide during automated solid-phase synthesis.[7][8]

Properties of VIC Phosphoramidite 6-Isomer

A summary of the key properties of VIC phosphoramidite 6-isomer is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₂H₅₉Cl₃N₃O₁₀P | [9] |

| Molecular Weight | 1023.38 g/mol | [7] |

| Appearance | White to off-white solid | [9] |

| Excitation Maximum (λex) | 525 - 538 nm | [4][5][10] |

| Emission Maximum (λem) | 543 - 554 nm | [4][5][11] |

| Molar Extinction Coefficient (ε) | ~103,000 L·mol⁻¹·cm⁻¹ at 525 nm | [10] |

| Fluorescence Quantum Yield (Φ) | ~0.53 | [10] |

| Recommended Diluent | Acetonitrile (B52724) | [7][10] |

| Storage Conditions | -20°C in the dark, desiccated | [10] |

Experimental Protocols

Automated 5'-End Labeling of Oligonucleotides

This protocol outlines the general procedure for incorporating VIC phosphoramidite at the 5'-end of an oligonucleotide using an automated DNA synthesizer.

Materials:

-

VIC phosphoramidite 6-isomer

-

Acetonitrile (anhydrous, synthesis grade)

-

Standard DNA or RNA phosphoramidites (A, C, G, T/U)

-

Activator solution (e.g., DCI or ETT)

-

Oxidizer solution

-

Capping reagents (Cap A and Cap B)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Controlled Pore Glass (CPG) solid support

-

Automated DNA/RNA synthesizer

Protocol:

-

Preparation of VIC Phosphoramidite Solution:

-

Dissolve the VIC phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

-

Ensure the solution is completely dissolved before placing it on the synthesizer.

-

-

Oligonucleotide Synthesis:

-

Program the desired oligonucleotide sequence into the DNA synthesizer.

-

Standard synthesis cycles (deblocking, coupling, capping, oxidation) are used for the assembly of the oligonucleotide chain.

-

-

5'-End Labeling with VIC Phosphoramidite:

-

In the final coupling step, program the synthesizer to use the VIC phosphoramidite solution instead of a standard nucleoside phosphoramidite.

-

A longer coupling time of 10-15 minutes is recommended for the bulky VIC phosphoramidite to ensure high coupling efficiency.

-

-

Cleavage and Deprotection:

-

Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

-

Standard deprotection is typically performed using concentrated ammonium (B1175870) hydroxide (B78521).[7]

-

Alternatively, a mixture of ammonium hydroxide and methylamine (B109427) (AMA) can be used for faster deprotection (e.g., 15 minutes at 65°C), although this may lead to the formation of minor side products.[10]

-

Caution: Some fluorescent dyes are sensitive to harsh deprotection conditions. While VIC is generally stable, it is advisable to follow the manufacturer's specific recommendations.

-

Diagram of the 5'-End Labeling Workflow:

Caption: Automated workflow for 5'-VIC labeling of oligonucleotides.

Purification of VIC-Labeled Oligonucleotides

Purification is a critical step to remove unlabeled oligonucleotides (failure sequences) and free VIC dye.[12] High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying fluorescently labeled oligonucleotides.[12]

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

Crude VIC-labeled oligonucleotide, deprotected and dried

-

Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

-

Buffer B: Acetonitrile

-

RP-HPLC system with a C18 column

-

UV-Vis detector

Protocol:

-

Sample Preparation:

-

Resuspend the dried oligonucleotide pellet in Buffer A.

-

-

HPLC Separation:

-

Equilibrate the C18 column with a low percentage of Buffer B in Buffer A.

-

Inject the sample onto the column.

-

Elute the oligonucleotides using a linear gradient of increasing acetonitrile (Buffer B) concentration. A typical gradient is from 5% to 60% Buffer B over 30 minutes.[10][12]

-

Monitor the elution at 260 nm (for the oligonucleotide) and at the excitation maximum of VIC (~525 nm) to specifically detect the labeled product.

-

-

Fraction Collection:

-

The VIC-labeled oligonucleotide is more hydrophobic than the unlabeled sequences and will therefore elute later.

-

Collect the peak that absorbs at both 260 nm and ~525 nm.

-

-

Post-Purification Processing:

-

Evaporate the collected fractions to dryness using a vacuum centrifuge.

-

Resuspend the purified VIC-labeled oligonucleotide in nuclease-free water or a suitable buffer (e.g., TE buffer, pH 8.0).

-

Expected HPLC Profile:

| Peak | Description | Elution Order |

| 1 | Free VIC dye | Early |

| 2 | Unlabeled failure sequences | Intermediate |

| 3 | VIC-labeled full-length oligonucleotide | Late |

Quality Control of VIC-Labeled Oligonucleotides

Quality control is essential to verify the identity and purity of the final product.

Method 1: Mass Spectrometry

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[13][14]

-

Purpose: To confirm the molecular weight of the VIC-labeled oligonucleotide. The measured mass should correspond to the calculated mass of the sequence plus the mass of the VIC moiety.

-

Procedure: A small aliquot of the purified oligonucleotide is analyzed according to the instrument's standard protocol.

Method 2: UV/Vis Spectrophotometry

-

Purpose: To determine the concentration and labeling efficiency of the oligonucleotide.

-

Procedure:

-

Measure the absorbance of the purified oligonucleotide solution at 260 nm (A₂₆₀) and at the excitation maximum of VIC (~525 nm, Aᵥᵢ𝒸).

-

Oligonucleotide Concentration: The concentration can be estimated using the A₂₆₀ reading and the calculated molar extinction coefficient of the oligonucleotide. A correction factor for the VIC absorbance at 260 nm may be necessary for accurate quantification.

-

Labeling Efficiency: The ratio of Aᵥᵢ𝒸 to A₂₆₀ can provide an indication of the labeling efficiency.

-

Application: VIC-Labeled Probes in Real-Time qPCR

VIC-labeled oligonucleotides are frequently used as hydrolysis probes (e.g., TaqMan® probes) in real-time qPCR for multiplexing applications, often in combination with a FAM-labeled probe.[6][15]

Signaling Pathway in TaqMan® qPCR:

The signaling mechanism relies on Fluorescence Resonance Energy Transfer (FRET).[1][16][17][18][19] The VIC-labeled probe also contains a quencher molecule at its 3'-end.

Caption: FRET-based signaling of a VIC-labeled TaqMan® probe.

Performance Data of VIC-Labeled Probes in qPCR:

The performance of VIC-labeled probes is comparable to other commonly used dyes in its spectral range. The following table provides hypothetical but realistic performance data.

| Parameter | VIC-Labeled Probe | FAM-Labeled Probe |

| Target Gene | Housekeeping Gene (e.g., GAPDH) | Gene of Interest |

| Typical Cq Value | 18 - 25 | Dependent on expression level |

| Fluorescence Signal Intensity (ΔRn) | High | High |

| PCR Efficiency | 95 - 105% | 95 - 105% |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low coupling efficiency of VIC phosphoramidite | - Insufficient coupling time- Degraded phosphoramidite- Inactive activator | - Increase coupling time to 10-15 minutes- Use fresh VIC phosphoramidite and anhydrous acetonitrile- Use fresh activator solution |

| Low yield of labeled oligonucleotide after purification | - Inefficient labeling- Loss during purification | - Optimize labeling reaction (see above)- Ensure proper fraction collection during HPLC |

| Presence of unlabeled oligonucleotides after purification | - Incomplete separation during HPLC | - Optimize HPLC gradient for better resolution between labeled and unlabeled species |

| High background fluorescence in qPCR | - Incomplete quenching- Probe degradation | - Ensure high-purity probes- Optimize probe design and storage conditions |

Disclaimer: These protocols and application notes are intended for guidance and may require optimization for specific applications and instrumentation. Always refer to the manufacturer's instructions for specific reagents and equipment.

References

- 1. ulab360.com [ulab360.com]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. idtdna.com [idtdna.com]

- 6. goldbio.com [goldbio.com]

- 7. 6-VIC phosphoramidite | AAT Bioquest [aatbio.com]

- 8. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]

- 9. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]

- 10. mz-at.de [mz-at.de]

- 11. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 12. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]

- 13. web.colby.edu [web.colby.edu]

- 14. sg.idtdna.com [sg.idtdna.com]

- 15. Reddit - The heart of the internet [reddit.com]

- 16. agilent.com [agilent.com]

- 17. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]

- 18. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 19. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for VIC Phosphoramidite Coupling in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

VIC phosphoramidite (B1245037) is a fluorescent dye commonly used for 5'-labeling of oligonucleotides, which are essential components in various molecular biology applications, including quantitative PCR (qPCR), genetic analysis, and diagnostics. VIC emits in the green-yellow region of the visible spectrum. This document provides a detailed protocol for the efficient coupling of VIC phosphoramidite during solid-phase oligonucleotide synthesis, along with recommended deprotection procedures and troubleshooting guidelines.

Chemical Structure of VIC Phosphoramidite

VIC phosphoramidite is available as two different isomers, the 5-isomer and the 6-isomer. The choice of isomer can influence the spectral properties of the resulting labeled oligonucleotide.

Caption: Chemical structures of 5-VIC and 6-VIC phosphoramidites.

Oligonucleotide Synthesis Workflow with VIC Phosphoramidite Coupling

The incorporation of VIC phosphoramidite occurs as the final coupling step in a standard oligonucleotide synthesis cycle. The workflow involves the sequential removal of the 5'-dimethoxytrityl (DMT) protecting group, coupling of the phosphoramidite, capping of unreacted hydroxyl groups, and oxidation of the phosphite (B83602) triester linkage.

Caption: Automated oligonucleotide synthesis cycle with final VIC phosphoramidite coupling.

Experimental Protocols

VIC Phosphoramidite Coupling

This protocol outlines the steps for the automated coupling of VIC phosphoramidite to the 5'-end of a solid-phase-bound oligonucleotide.

Materials:

-

VIC phosphoramidite (5- or 6-isomer)

-

Anhydrous acetonitrile (B52724)

-

Activator solution (e.g., 0.45 M 1H-Tetrazole in acetonitrile or 0.25 M Dicyanoimidazole (DCI) in acetonitrile)

-

Standard capping and oxidation reagents for oligonucleotide synthesis

Procedure:

-

Dissolve the VIC phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M immediately before use.

-

Install the VIC phosphoramidite solution on a designated port of the automated DNA/RNA synthesizer.

-

Initiate the final coupling cycle of the oligonucleotide synthesis program.

-

Set the coupling time for the VIC phosphoramidite to 10 minutes .[1]

-

Proceed with the standard capping and oxidation steps as programmed in the synthesis cycle.

-

Upon completion of the synthesis, retain the final dimethoxytrityl (DMT) group on the oligonucleotide ("DMT-on") to facilitate purification.

Cleavage and Deprotection

Two primary methods are recommended for the cleavage of the oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and the VIC dye.

Method A: Standard Deprotection with Ammonium (B1175870) Hydroxide (B78521)

This is a conventional method suitable for routine deprotection.

Materials:

-

Concentrated ammonium hydroxide (28-30%)

Procedure:

-

Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

-

Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.

-

Incubate the vial at 55°C for 8-12 hours.

-

Allow the vial to cool to room temperature.

-

Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

Dry the oligonucleotide solution using a vacuum concentrator.

Method B: Fast Deprotection with AMA

This method significantly reduces the deprotection time but may result in the formation of a minor, non-fluorescent side product.[1]

Materials:

-

AMA solution: A 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.

Procedure:

-

Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

-

Add the AMA solution to the vial, ensuring the support is fully submerged.

-

Incubate the vial at 65°C for 15 minutes .[1]

-

Allow the vial to cool to room temperature.

-

Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

Dry the oligonucleotide solution using a vacuum concentrator.

Data Presentation

| Parameter | Recommendation | Notes |

| VIC Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile | Prepare fresh for each synthesis. |

| Activator | 0.45 M 1H-Tetrazole or 0.25 M DCI | Standard activators for phosphoramidite chemistry are effective. |

| Coupling Time | 10 minutes | Longer coupling times are generally recommended for modified phosphoramidites.[1] |

| Expected Coupling Efficiency | >98% | While specific data for VIC is not widely published, efficiencies are expected to be high, in line with other phosphoramidites. |

| Deprotection Method | Reagent | Temperature (°C) | Duration | Potential Issues |

| Standard | Concentrated Ammonium Hydroxide | 55 | 8 - 12 hours | Longer processing time. |

| Fast | AMA (Ammonium Hydroxide/Methylamine 1:1) | 65 | 15 minutes | May produce a minor non-fluorescent side product.[1] |

Troubleshooting

Low coupling efficiency of VIC phosphoramidite can lead to a reduced yield of the final labeled oligonucleotide. The following logical diagram outlines potential causes and solutions.

Caption: Troubleshooting guide for low VIC phosphoramidite coupling efficiency.

References

Application Notes and Protocols for VIC Labeled Probes in Quantitative Real-time PCR (qPCR)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing VIC® labeled probes for quantitative real-time PCR (qPCR). This document outlines the principles of VIC probes, their applications, detailed experimental protocols, and data analysis considerations, with a focus on multiplex assays.

Introduction to VIC® Labeled Probes